molecular formula C13H10N2O2 B1466987 5-(4-Formylphenyl)-3-pyridinecarboxamide CAS No. 1007580-15-5

5-(4-Formylphenyl)-3-pyridinecarboxamide

Cat. No. B1466987
M. Wt: 226.23 g/mol
InChI Key: MDDAZOMMSDLOIR-UHFFFAOYSA-N
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Patent
US08633175B2

Procedure details

A mixture of 5-bromonicotinamide (0.201 g; 1.00 mmol), 4-formylphenyl boronic acid (0.180 g; 1.2 mmol), Pd(OAc)2 (0.0022 g; 0.010 mmol), S-Phos (0.0082 g; 0.020 mmol) and K2CO3 (0.345 g; 2.5 mmol) in n-butanol (3 mL) was sparged with nitrogen ca. 10 min, then heated at 80° C. for 1 h. Upon cooling, the mixture was poured into water, layered with Et2O and sonicated at room temperature ca. 5 min. Solid was collected by filtration, and the cake was air-dried on the filter, affording the title compound as a colorless solid which was used without further purification. LC/MS (method A) 1.57 min; m/z 227 (M+H).
Quantity
0.201 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0.0082 g
Type
reactant
Reaction Step One
Name
Quantity
0.345 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.0022 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([NH2:9])=[O:8].[CH:11]([C:13]1[CH:18]=[CH:17][C:16](B(O)O)=[CH:15][CH:14]=1)=[O:12].COC1C=CC=C(OC)C=1C1C=CC=CC=1P(C1CCCCC1)C1CCCCC1.C([O-])([O-])=O.[K+].[K+]>C(O)CCC.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH:11]([C:13]1[CH:18]=[CH:17][C:16]([C:2]2[CH:10]=[C:6]([C:7]([NH2:9])=[O:8])[CH:5]=[N:4][CH:3]=2)=[CH:15][CH:14]=1)=[O:12] |f:3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
0.201 g
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)N)C1
Name
Quantity
0.18 g
Type
reactant
Smiles
C(=O)C1=CC=C(C=C1)B(O)O
Name
Quantity
0.0082 g
Type
reactant
Smiles
COC=1C=CC=C(C1C=2C=CC=CC2P(C3CCCCC3)C4CCCCC4)OC
Name
Quantity
0.345 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
C(CCC)O
Name
Quantity
0.0022 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sparged with nitrogen ca. 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
ADDITION
Type
ADDITION
Details
the mixture was poured into water
CUSTOM
Type
CUSTOM
Details
sonicated at room temperature ca. 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
Solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
the cake was air-dried on the filter

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(C=C1)C=1C=C(C=NC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.